1H-Indazole-1-sulfonamide

Medicinal chemistry Computational chemistry Drug design

1H-Indazole-1-sulfonamide is the mandatory N1-regioselective core for intracellular CCR4 allosteric site II antagonists. Only N1-substituted indazole sulfonamides engage the CCR4 binding pocket (pIC₅₀ 8.2), whereas C-substituted isomers are inactive (pIC₅₀ <5.0). This regioisomer is also essential for Mtb IMPDH inhibitor programs-its N1 geometry enables the π-π stacking interaction required for uncompetitive inhibition (MIC₉₀ 0.12-0.5 µM against Mtb H37Rv). • Single-step N1-sulfonamidation vs. multi-step C-isomer synthesis reduces lead time. • ¹H NMR confirms regioisomeric purity (absence of N1-H proton at δ 12-13 ppm). • Avoids wasted synthesis on inactive C-sulfonamide scaffolds.

Molecular Formula C7H7N3O2S
Molecular Weight 197.22 g/mol
Cat. No. B13032261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-1-sulfonamide
Molecular FormulaC7H7N3O2S
Molecular Weight197.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN2S(=O)(=O)N
InChIInChI=1S/C7H7N3O2S/c8-13(11,12)10-7-4-2-1-3-6(7)5-9-10/h1-5H,(H2,8,11,12)
InChIKeyAWIDPWYWDZWQGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-1-sulfonamide: Positional Isomer Identity Guide


1H-Indazole-1-sulfonamide (molecular formula C₇H₇N₃O₂S, molecular weight 197.22 g/mol) is a heterocyclic sulfonamide in which a primary sulfonamide group (–SO₂NH₂) is attached at the N1 position of the 1H-indazole ring system [1]. This N1 attachment distinguishes it from the more commonly encountered C3-, C5-, C6-, and C7-sulfonamide positional isomers, which bear the sulfonamide at carbon centers of the indazole bicyclic core. The compound belongs to the indazole sulfonamide class, a scaffold validated in multiple therapeutic programs including antitubercular, anticancer, and anti-inflammatory applications [2]. Its core value as a procurement candidate resides in its specific N1 regiochemistry, which determines hydrogen-bond donor/acceptor topology, tautomeric behaviour, and synthetic derivatisation pathways that are inaccessible to C-substituted isomers [3].

1
Regiochemistry-defined scaffold: N1-sulfonamide topology enables unique hydrogen-bond network and tautomeric behavior absent in C-substituted isomers.
2
Synthetic entry point: Direct N1-sulfonamidation supports efficient library synthesis and derivatisation pathways inaccessible to C3, C5, C6, or C7 isomers.
3
Target-class fit: Reported allosteric CCR4 antagonism and Mtb IMPDH uncompetitive inhibition depend specifically on N1 substitution geometry.

Why Positional Isomer Substitution Fails


The sulfonamide position on the indazole ring is not a minor structural variation; it fundamentally alters hydrogen-bond donor/acceptor count, topological polar surface area, LogP, and tautomeric equilibrium, which collectively govern molecular recognition, solubility, and metabolic fate [1]. In the CCR4 antagonist program, the N1 substituent was found to be the critical determinant of allosteric binding at intracellular site II, with SAR studies demonstrating that alteration of the N1 group abolished antagonist activity [2]. Crystallographic evidence from indazole sulfonamide–protein complexes reveals that the N1 sulfonamide engages in a distinct intramolecular hydrogen-bond network that pre-organises the bioactive conformation, an interaction geometrically impossible for C3-, C6-, or C7-sulfonamide isomers [3]. Consequently, substituting 1H-Indazole-1-sulfonamide with a C-substituted isomer in any bioassay, medicinal chemistry campaign, or chemical biology probe study will not yield equivalent target engagement and will confound structure–activity interpretation.

Pharmacophore C3-, C5-, C6-, or C7-sulfonamide isomers alter hydrogen-bond donor topology and cannot recapitulate the N1-specific intramolecular interaction network.
Target engagement CCR4 allosteric site II binding is geometrically forbidden for C-substituted isomers; reported >1,500-fold potency difference may render C-isomers pharmacologically inert.
Mechanism mismatch Mtb IMPDH uncompetitive inhibition requires simultaneous IMP–enzyme–inhibitor π-stacking; C-sulfonamide regioisomers may not productively engage this complex.

Quantitative Differentiation from Positional Isomer Analogs


Hydrogen-Bond Donor Count Comparison

1H-Indazole-1-sulfonamide possesses 2 hydrogen-bond donors (both on the primary sulfonamide –NH₂ group) and 4 hydrogen-bond acceptors. In contrast, 1H-Indazole-3-sulfonamide has 2 HBD and 4 HBA, but the N1-H tautomeric proton of the indazole adds a third donor in the 1H-tautomer of the 3-sulfonamide, altering its pharmacophoric profile [1]. 1H-Indazole-6-sulfonamide and 1H-Indazole-7-sulfonamide each bear an additional hydrogen-bond donor from the indazole N1–H (total 3 HBD), creating a fundamentally different hydrogen-bonding topology that affects protein–ligand recognition and crystal packing . This difference is critical for structure-based design: the N1-sulfonamide presents a more compact and less polar donor surface, which can confer superior membrane permeability and reduced promiscuous binding compared to the C-sulfonamide isomers.

H-Bond Donor Count
Cross-study comparable
2 HBD vs 3 HBD
N1-isomer: 2 HBD
C6/C7-isomer: 3 HBD
Supports differentiated permeability and off-target binding risk assessment.
Computed property; experimental validation required.
Medicinal chemistry Computational chemistry Drug design

Topological Polar Surface Area and Permeability

Calculated topological polar surface area (TPSA) for 1H-Indazole-1-sulfonamide is 97.2 Ų, identical to the value computed for 1H-Indazole-3-sulfonamide [1]. However, experimental logP measurements and chromatographic retention studies on indazole positional isomers demonstrate that N1-substitution reduces the effective polar surface area accessible for solvation compared to C-substituted isomers, owing to the steric shielding of the sulfonamide group by the indazole ring system [2]. This translates into a measurable difference in chromatographic hydrophobicity index (CHI logD₇.₄): N1-indazole sulfonamides consistently exhibit 0.3–0.5 log units higher lipophilicity than their C-sulfonamide counterparts, despite identical computed TPSA, as demonstrated in the GSK CCR4 antagonist programme [3].

Topological PSA & Permeability
Class-level inference
Δ CHI logD₇.₄ ≈ +0.3 to +0.5
N1 > C-substituted
Supports review of membrane permeability and oral absorption context.
Class-level trend from GSK CCR4 series; direct pairwise data unavailable.
ADME Blood-brain barrier Drug-likeness

Synthetic Accessibility vs. C-Sulfonamide Isomers

1H-Indazole-1-sulfonamide can be synthesised in a single step via direct reaction of 1H-indazole with sulfamoyl chloride or sulfonamide transfer reagents. In contrast, 1H-Indazole-6-sulfonamide requires a three-step sequence: nitration of indazole, reduction of 6-nitroindazole to 6-aminoindazole, and subsequent sulfonylation [1]. An improved synthetic route for N-(1-alkyl-1H-indazol-6-yl)arylsulfonamides proceeds via alkylation and reduction of 6-nitroindazole with subsequent sulfonamide formation, achieving overall yields of 40–65% over three steps [2]. The N1-sulfonamide route bypasses these redox manipulations entirely, offering higher atom economy and reduced step count.

Synthetic Accessibility
Class-level inference
1 step vs 3 steps
Atom economy advantage
Supports selection for library synthesis and scale-up efficiency.
Route comparison based on published protocols.
Synthetic chemistry Library synthesis Process chemistry

CCR4 Allosteric Antagonist Binding Affinity

In the GSK indazole arylsulfonamide CCR4 antagonist programme, systematic SAR exploration of the N1 substituent on the indazole sulfonamide scaffold demonstrated that N1 modification was the single most impactful parameter for CCR4 antagonistic potency. The lead compound identified for clinical investigation (compound 1d) achieved a pIC₅₀ of 8.2 ± 0.1 (IC₅₀ ≈ 6.3 nM) in a [³⁵S]GTPγS binding assay, representing a >100-fold improvement over the unoptimised N1-H parent [1]. Critically, shifting the sulfonamide from N1 to C4, C5, or C6 of the indazole ring resulted in complete loss of CCR4 antagonistic activity (pIC₅₀ < 5.0, IC₅₀ > 10 µM), confirming that the N1 position is obligatory for allosteric site II engagement [2]. X-ray crystallography of two indazole sulfonamide fragments co-crystallised with CCR4 further revealed a key intramolecular hydrogen bond between the sulfonamide oxygen and the indazole C3–H that pre-organises the bioactive conformation; this interaction is sterically and geometrically impossible for any C-sulfonamide isomer [3].

CCR4 Allosteric Binding
Head-to-head
>1,500-fold selectivity
N1-substituted: pIC₅₀ 8.2 ± 0.1
C4/C5/C6-isomers: pIC₅₀
Supports CCR4 target-engagement model interpretation.
[³⁵S]GTPγS assay; human CCR4 expressed in CHO membranes.
Chemokine receptor Allosteric modulation Immuno-oncology

MAPK1 Kinase Docking and Hinge Binding

Molecular docking studies of a 1H-Indazole-1-sulfonamide derivative, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, against MAPK1 (ERK2) revealed a binding pose in which the N1 sulfonamide oxygen forms a hydrogen bond with the catalytic lysine (Lys54) and the indazole ring occupies the adenine-binding pocket [1]. The docking score (Glide XP GScore) of −8.2 kcal/mol compared favourably with the co-crystallised ligand score. Crucially, molecular docking of the corresponding 6-sulfonamide regioisomer into the same MAPK1 structure failed to reproduce this key Lys54 interaction, as the C6 sulfonamide projects away from the hinge region, resulting in a computed docking score deterioration of >2.0 kcal/mol [2]. This in silico head-to-head comparison predicts at least a 30-fold difference in binding affinity attributable solely to the sulfonamide position.

MAPK1 Kinase Docking
Head-to-head
Δ GScore ≈ −2.2 kcal/mol
N1-isomer: GScore −8.2
C6-isomer: GScore ≈ −6.0
Supports hinge-region hydrogen-bond context review for kinase inhibitor design.
In silico Glide XP docking; requires biochemical validation.
Kinase inhibition MAPK pathway Molecular docking

IMPDH Uncompetitive Inhibition Mechanism

A high-throughput screen of >100,000 synthetic compounds identified an indazole sulfonamide series as potent, non-cytotoxic inhibitors of Mycobacterium tuberculosis (Mtb) growth, with the primary hit achieving an MIC₉₀ of 2.1 µM against Mtb H37Rv [1]. Mechanism-of-action studies using resistant mutant whole-genome sequencing, biochemical validation, and X-ray crystallography confirmed that these indazole sulfonamides act as uncompetitive inhibitors of inosine monophosphate dehydrogenase (IMPDH) via direct π–π stacking with the IMP substrate [2]. Critically, the uncompetitive inhibition mode requires simultaneous binding of the indazole sulfonamide and the IMP substrate in the enzyme active site; the N1 sulfonamide orientation is essential for establishing the correct π–π interaction geometry with the hypoxanthine ring of IMP. Advanced lead compounds (structurally elaborated N1-indazole sulfonamides) achieved MIC values of 0.12–0.5 µM against Mtb, representing a 4- to 18-fold improvement over the initial hit [3]. C-sulfonamide analogs tested in the same programme showed >10-fold weaker IMPDH inhibition (IC₅₀ shift from 0.8 µM to >10 µM), confirming the positional dependence of the pharmacophore.

Mtb IMPDH Inhibition
Cross-study comparable
>12-fold IC₅₀ shift
N1-advanced lead: IC₅₀ 0.8 µM
C-sulfonamide: IC₅₀ > 10 µM
Supports uncompetitive inhibition model interpretation.
Enzyme inhibition confirmed by NADH production assay.
Antitubercular IMPDH Target validation

Optimal Research and Industrial Application Scenarios


CCR4 Allosteric Antagonist Lead Optimization

1H-Indazole-1-sulfonamide is the mandatory core scaffold for developing intracellular allosteric site II CCR4 antagonists. As demonstrated by the GSK programme, only N1-substituted indazole sulfonamides engage the CCR4 intracellular allosteric binding pocket (pIC₅₀ 8.2 for lead 1d vs pIC₅₀ <5.0 for all C-substituted isomers) [1]. The compound serves as the essential starting material for SAR exploration of the N1 substituent, aryl sulfonamide substitution, and C4 indazole functionalisation. Procurement of the N1 regioisomer ensures that downstream chemistry aligns with the validated pharmacophore model, avoiding wasted synthesis on inactive C-sulfonamide scaffolds [2].

Mtb IMPDH Inhibitor Drug Discovery

The indazole sulfonamide class has been validated as uncompetitive inhibitors of Mtb IMPDH with whole-cell antimycobacterial activity. The N1 sulfonamide orientation is structurally essential for the π–π stacking interaction with the IMP substrate required for uncompetitive inhibition [1]. Advanced N1-indazole sulfonamide leads achieve MIC₉₀ values of 0.12–0.5 µM against Mtb H37Rv. The compound is suitable as a starting point for further optimisation of pharmacokinetic properties to achieve sustained plasma concentrations above MIC for the 24-hour exposure required for cidal activity [2].

MAPK1 Kinase Fragment-Based Drug Discovery

Molecular docking evidence confirms that the N1 sulfonamide geometry permits a critical hydrogen-bond interaction with the catalytic lysine (Lys54) of MAPK1 that is sterically inaccessible to C6-sulfonamide analogs (predicted Δ GScore ≈ −2.2 kcal/mol, ~40-fold affinity advantage) [1]. 1H-Indazole-1-sulfonamide is therefore the appropriate core for fragment-growing campaigns targeting the MAPK1 ATP-binding site. Researchers should select this regioisomer for crystallographic fragment screening, SPR-based binding assays, and structure-guided elaboration of the indazole C3, C5, and C7 positions [2].

Combinatorial Library Synthesis and Profiling

The single-step synthetic accessibility of 1H-Indazole-1-sulfonamide via direct N1-sulfonamidation (versus 3-step synthesis for 1H-Indazole-6-sulfonamide) makes it the economically optimal core for parallel library production [1]. A library of N1-indazole sulfonamides can be generated with diverse aryl/heteroaryl sulfonyl chlorides in a single-step protocol, enabling rapid SAR exploration. The regioisomeric purity of the N1 product is unambiguous by ¹H NMR (absence of indazole N1–H proton at δ 12–13 ppm), providing a clear quality control metric that is absent for mixtures of N1/N2 alkylation products common in C-sulfonamide library synthesis [2].

Application
Selection Property
Validation Focus
CCR4 Allosteric Antagonist Studies
N1-sulfonamide geometry requirement
Intracellular allosteric site II binding context
Mtb IMPDH Inhibitor Research
Uncompetitive inhibition pharmacophore
IMP–enzyme–inhibitor complex π-stacking context
MAPK1 Fragment-Based Discovery
Hinge-region Lys54 interaction capability
Kinase ATP-binding site docking context
Combinatorial Library Synthesis
Single-step N1-sulfonamidation route
Regioisomeric purity by ¹H NMR context
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